Product packaging for 2-exo-Methyl-2-endo-norbornanol(Cat. No.:)

2-exo-Methyl-2-endo-norbornanol

Cat. No.: B13861760
M. Wt: 126.20 g/mol
InChI Key: QBAQBGVSOIIKBF-GJMOJQLCSA-N
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Description

2-exo-Methyl-2-endo-norbornanol (CAS Registry Number: 3212-16-6) is a chiral bicyclic organic compound with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . This compound, also known as endo-2-Methyl-2-norborneol, features a norbornane scaffold—a rigid, well-defined bicyclo[2.2.1]heptane structure that is fundamental in organic chemistry for studying steric effects, electronic influences, and reaction mechanisms . Its defined stereochemistry and structural rigidity make it a valuable building block in research. A significant application of this compound and its derivatives is in the field of asymmetric synthesis, where it serves as a precursor or a core structure for chiral ligands and catalysts . Scientific studies on related δ-amino norbornanols have demonstrated that the configuration at the carbon bearing the hydroxyl group (C(2)) is critical for catalytic performance . Specifically, research indicates that an exo -oriented C(2)–OH configuration, as found in this compound, favors high stereodifferentiation and enhances catalytic activity in reactions such as the enantioselective addition of dialkylzinc to aldehydes . This makes this compound a compound of interest for developing new asymmetric induction methods and studying the behavior of flexible metal-chelates in catalysis . The compound has a density of approximately 1.046 g/cm³ and a boiling point of around 188.4°C at 760 mmHg . Intended Use and Handling This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should handle this chemical with appropriate safety precautions, as it has a flash point of 73.6°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B13861760 2-exo-Methyl-2-endo-norbornanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1S,2R,4R)-2-methylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C8H14O/c1-8(9)5-6-2-3-7(8)4-6/h6-7,9H,2-5H2,1H3/t6-,7+,8-/m1/s1

InChI Key

QBAQBGVSOIIKBF-GJMOJQLCSA-N

Isomeric SMILES

C[C@]1(C[C@@H]2CC[C@H]1C2)O

Canonical SMILES

CC1(CC2CCC1C2)O

Origin of Product

United States

Detailed Mechanistic Investigations of 2 Exo Methyl 2 Endo Norbornanol Transformations

Solvolysis Reaction Mechanisms of Norbornyl Derivatives

Solvolysis reactions of norbornyl derivatives, where the solvent acts as the nucleophile, have been a cornerstone of physical organic chemistry for decades. youtube.combeilstein-journals.org The rates and products of these reactions provide profound insights into the nature of the intermediates and transition states involved.

Elucidation of Carbocationic Intermediates: Classical vs. Nonclassical debate

The solvolysis of norbornyl derivatives spurred one of the most significant debates in the history of organic chemistry: the nature of the 2-norbornyl cation. science-shenanigans.comunacademy.com The central question was whether the intermediate is a pair of rapidly equilibrating "classical" carbocations or a single, stabilized "nonclassical" carbocation. science-shenanigans.comstackexchange.com

Classical Carbocation: In the classical view, the positive charge is localized on a single carbon atom, which has a sextet of electrons and three bonds. stackexchange.com The observed reactivity and stereochemistry were explained by a rapid equilibrium between two enantiomeric classical ions. science-shenanigans.comstackexchange.com

Nonclassical Carbocation: The nonclassical model, championed by Saul Winstein, proposed a single, symmetrical intermediate where the positive charge is delocalized over three carbon atoms (C1, C2, and C6) through a three-center, two-electron bond. science-shenanigans.comunacademy.comstackexchange.com This delocalization, involving the sharing of a C-C sigma bond's electron density with the empty p-orbital of the carbocationic center, provides additional stability. wikipedia.orgwikipedia.org

Decades of research, employing a vast array of experimental techniques including kinetic studies, stereochemical analysis, and spectroscopy (NMR, IR, Raman), along with computational chemistry, have provided compelling evidence for the nonclassical nature of the unsubstituted 2-norbornyl cation. wikipedia.orggithub.ionih.gov A crystal structure of a salt of the 2-norbornyl cation ultimately confirmed its nonclassical, bridged structure. stackexchange.comwikipedia.org However, it's important to note that substitutions on the norbornyl framework, such as a methyl group at C1 or C2, can favor the formation of a classical tertiary carbocation, as these are inherently more stable and have less need for nonclassical delocalization. wikipedia.org

The debate was not merely academic; it fundamentally challenged and expanded the understanding of chemical bonding, showing that sigma bonds could participate in electron delocalization, a role previously thought to be exclusive to pi bonds. wikipedia.org

Key Differences in the Classical vs. Nonclassical 2-Norbornyl Cation Debate
FeatureClassical Carbocation ViewNonclassical Carbocation View
Structure Two rapidly equilibrating, asymmetric carbocations. science-shenanigans.comstackexchange.comA single, symmetric, bridged carbocation. science-shenanigans.comstackexchange.com
Bonding Traditional two-center, two-electron bonds. stackexchange.comA three-center, two-electron bond involving C1, C2, and C6. unacademy.comstackexchange.com
Charge Delocalization Charge is localized on a single carbon in each equilibrating structure. stackexchange.comPositive charge is delocalized over three carbon atoms. wikipedia.orgwikipedia.org
Intermediate vs. Transition State The nonclassical structure is considered the transition state between the two classical ions. stackexchange.comThe nonclassical structure is the stable potential energy minimum. stackexchange.comwikipedia.org

Neighboring Group Participation and Anchimeric Assistance

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.orglibretexts.org This internal assistance can significantly increase reaction rates and influence the stereochemistry of the products. wikipedia.orgyoutube.com

In the solvolysis of norbornyl derivatives, the C1-C6 sigma bond can act as a neighboring group. For exo-norbornyl derivatives, the C1-C6 bond is positioned anti-periplanar to the leaving group, allowing for effective overlap with the developing p-orbital at C2 as the leaving group departs. wpmucdn.com This participation leads to the formation of the stabilized, nonclassical 2-norbornyl cation. wpmucdn.com This anchimeric assistance explains the significantly faster solvolysis rate of exo-norbornyl derivatives compared to their endo counterparts. core.ac.uk For instance, exo-norbornyl p-toluenesulfonate undergoes acetolysis 350 times faster than the endo isomer. core.ac.uk

In the case of the endo isomer, the C1-C6 bond is not properly aligned for backside participation. Therefore, the solvolysis proceeds without significant anchimeric assistance from that bond, resulting in a slower reaction rate. acs.orgacs.org The leaving group interaction with the developing carbocation is actually stronger in the 2-endo transition state than in the 2-exo, as the stabilizing effects of the neighboring group and the leaving group are in competition. acs.orgacs.org

Transition State Analysis using Experimental and Computational Data

The study of transition states in norbornyl solvolysis has been greatly enhanced by computational chemistry. acs.orgacs.org Ab initio calculations have provided detailed insights into the geometries and energies of the transition states for both exo and endo isomers. acs.orgacs.org

For the solvolysis of protonated 2-exo-norbornanol, the transition state for the departure of the water molecule shows significant σ-bridging, indicating that the neighboring group participation begins as the C-O bond breaks. nih.govresearchgate.net The carbocationic moiety in the exo transition state is unsymmetrical but is only slightly higher in energy (about 1.3 kcal/mol) than the fully relaxed, nonclassical norbornyl cation. acs.orgacs.org

In contrast, the transition state for the solvolysis of the endo isomer does not exhibit this σ-bridging. nih.govresearchgate.net The carbocationic portion of the endo transition state is calculated to be more stable than a classical 2-norbornyl cation but significantly less stable than the fully bridged nonclassical ion. acs.orgacs.org These computational findings are in excellent agreement with experimental observations of the large exo/endo rate ratio. acs.orgacs.org

The energy difference between the classical and nonclassical carbocation moieties in the endo and exo transition states is reduced due to changes in geometry and charge distribution, as well as a stronger interaction with the leaving group in the endo transition state. acs.orgacs.org This highlights that the structure of the transition state does not perfectly mirror the structure of the resulting carbocation intermediate, a concept that has been a point of discussion in the context of Winstein's hypothesis that "bridging lags behind ionization". acs.orgacs.org

Calculated Energy Differences in Norbornyl Solvolysis (kcal/mol)
ComparisonEnergy Difference (kcal/mol)Significance
Activation energy difference (exo vs. endo protonated norbornanol)3.7Favors the exo pathway, consistent with experimental rate data. acs.orgacs.org
Isolated nonclassical vs. classical 2-norbornyl cation14Shows the significant stability of the nonclassical ion. acs.orgacs.org
Exo transition state C7H11+ moiety vs. fully relaxed nonclassical cation1.3Indicates the transition state closely resembles the nonclassical ion. acs.orgacs.org
Endo transition state C7H11+ moiety vs. classical 2-norbornyl cation-4.3The endo transition state is more stable than a purely classical cation. acs.orgacs.org
Endo transition state C7H11+ moiety vs. fully bridged nonclassical cation8.8The endo transition state is significantly less stable than the nonclassical ion. acs.orgacs.org

Skeletal Rearrangements within the Norbornane (B1196662) System

The rigid bicyclic structure of the norbornane framework is prone to a variety of skeletal rearrangements, particularly under conditions that generate carbocationic intermediates. core.ac.uk These rearrangements often lead to complex product mixtures and have been a fertile ground for mechanistic studies.

Wagner-Meerwein Rearrangements and Hydride Shifts

Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. wikipedia.orgmychemblog.com These shifts are driven by the formation of a more stable carbocation. byjus.comnumberanalytics.com

In the norbornyl system, Wagner-Meerwein rearrangements are common. For example, the initially formed carbocation can undergo a 1,2-shift of an alkyl group or a hydride ion (a hydrogen atom with its two bonding electrons). wikipedia.orgyoutube.com These shifts are often sequential, leading to extensive scrambling of the carbon skeleton. wikipedia.org Isotope labeling studies, for instance with carbon-14, have shown that the positive charge can be distributed over all seven carbon atoms of the norbornyl system through a series of such rearrangements. wikipedia.org

A classic example is the conversion of isoborneol (B83184) to camphene, which involves a Wagner-Meerwein rearrangement. wikipedia.org Similarly, the reaction of 2-substituted norbornanes can lead to products with the substituent at a different position due to these rearrangements. youtube.com For example, the reaction of 2-bromonorbornane can yield a product with the substituent at the C3 position. youtube.com

Hydride shifts are also a key feature of norbornyl chemistry. byjus.com These can be 1,2-hydride shifts, where a hydride moves to an adjacent carbon, or less common, longer-range shifts. wpmucdn.comlibretexts.org The 2-norbornyl cation itself can undergo a rapid 1,3-hydride shift. wpmucdn.com

Stereoelectronic Control of Rearrangement Pathways

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. wikipedia.org In the context of norbornyl rearrangements, stereoelectronic control dictates the feasibility and pathway of migrating groups. acs.orgacs.org

For a Wagner-Meerwein or hydride shift to occur efficiently, the migrating group's sigma bond must be able to align with the empty p-orbital of the carbocationic center. imperial.ac.uk The rigid geometry of the norbornane skeleton imposes strict stereochemical constraints on these rearrangements. wpmucdn.com The alignment of the participating bonds is crucial for stabilizing the transition state of the rearrangement. wpmucdn.com

The preference for exo attack in the solvolysis of norbornyl derivatives is a prime example of stereoelectronic control. The C1-C6 sigma bond is perfectly aligned to participate in the departure of an exo leaving group, leading to the formation of the nonclassical cation. wpmucdn.com This stereoelectronic requirement also governs the subsequent rearrangements. The migration of a group will be favored if its bonding orbital can maintain continuous overlap with the developing p-orbitals during the transition state. This principle of maintaining proper orbital overlap is fundamental to understanding the selectivity of rearrangement pathways in the norbornane system. imperial.ac.uk

Acid-Catalyzed Equilibration and Conversion Studies

The acid-catalyzed behavior of 2-methylnorbornanol isomers has been a subject of significant research, revealing insights into the stability and reactivity of these bicyclic alcohols. Studies have shown that under acidic conditions, an equilibrium is established between the exo and endo tertiary isomers. acs.org The acid-catalyzed equilibration of 2-methyl-exo-norbornanol and 2-methyl-endo-norbornanol demonstrates that both tertiary isomers possess approximately equal stability. acs.org This finding is crucial as it challenges the assumption that the observed differences in solvolysis rates between related exo and endo derivatives are due to a coincidental balance of increasing steric assistance and decreasing participation of the C1-C6 electron pair. acs.org

A noteworthy observation is the rapid conversion of 2-methyl-exo-norbornanol to its endo isomer in the presence of aqueous acids. acs.orgacs.org This conversion to the endo isomer proceeds at a rate that is reportedly twice as fast as its rearrangement to the secondary isomer, 1-methyl-exo-norbornanol. acs.org This particular kinetic behavior raises questions about the nature of the carbocation intermediate, suggesting that a simple bridged, non-classical ion may not fully account for the observed product distribution. acs.org The equilibration and conversion processes are understood to proceed through the formation of a 2-norbornyl cation intermediate. mpg.dewikipedia.org The generation of this cation can occur from various precursors, and its subsequent reactions are influenced by the surrounding conditions. mpg.debohrium.com

The table below summarizes the key aspects of the acid-catalyzed equilibration of 2-methylnorbornanols.

FeatureObservationImplication
Isomer Stability 2-methyl-exo-norbornanol and 2-methyl-endo-norbornanol have nearly equal stability at equilibrium. acs.orgChallenges the theory of fortuitous cancellation of steric and electronic effects in solvolysis rate differences. acs.org
Conversion Rate 2-methyl-exo-norbornanol converts to the endo isomer at twice the rate of its conversion to 1-methyl-exo-norbornanol. acs.orgSuggests a complex carbocation intermediate behavior, not fully explained by a simple non-classical ion. acs.org
Intermediate The reactions proceed via the 2-norbornyl cation. mpg.dewikipedia.orgThe structure and dynamics of this cation are central to understanding the reaction outcomes.

These studies highlight the intricate nature of carbocation rearrangements in the norbornyl system. The relative rates of isomerization and rearrangement provide valuable data for understanding the underlying mechanisms and the subtle energetic differences between potential intermediates and transition states. The debate over the classical versus non-classical nature of the 2-norbornyl cation has been a central theme in physical organic chemistry, and these equilibration studies contribute important experimental evidence to this ongoing discussion. mpg.dewikipedia.orggithub.ioresearchgate.net

Carbonylation Reactions and Stereochemical Outcome

Carbonylation reactions, such as the Koch-Haaf reaction, provide a method for converting alcohols to carboxylic acids using carbon monoxide in the presence of a strong acid. youtube.comwikipedia.org When applied to 2-exo-methyl-2-endo-norbornanol, this reaction proceeds through the formation of a tertiary carbocation intermediate. wikipedia.org The mechanism involves the protonation of the alcohol by the strong acid, followed by the loss of water to generate the 2-methyl-2-norbornyl cation. youtube.comwikipedia.org This cation then reacts with carbon monoxide to form a highly reactive acylium ion, which is subsequently hydrolyzed to yield the corresponding carboxylic acid. wikipedia.org

The stereochemical outcome of this reaction is of particular interest. Due to the rigid bicyclic structure of the norbornane framework, the approach of reactants can be highly stereoselective. libretexts.orgyoutube.com In the context of the 2-methyl-2-norbornyl cation, the attack of carbon monoxide is expected to occur from the less sterically hindered exo face. This is a common feature in norbornyl systems, where the C7 methylene (B1212753) bridge often directs incoming reagents to the exo position. github.io This stereochemical preference is a consequence of the inherent steric hindrance on the endo face of the bicyclic system. github.io

However, the potential for rearrangements in the carbocation intermediate adds a layer of complexity. The initially formed tertiary cation can undergo Wagner-Meerwein shifts, 6,2-hydride shifts, and other rearrangements, leading to a mixture of products. core.ac.ukcdnsciencepub.com The specific conditions of the reaction, including the acid strength and temperature, can influence the extent and nature of these rearrangements, thereby affecting the final product distribution and its stereochemistry. cdnsciencepub.com For instance, under vigorous conditions, more stable rearranged carboxylic acids might be formed.

The table below outlines the general steps and stereochemical considerations in the carbonylation of this compound.

StepDescriptionStereochemical Aspect
Cation Formation Protonation of the alcohol and loss of water to form the 2-methyl-2-norbornyl cation. wikipedia.orgThe initial stereochemistry of the alcohol is lost at this stage.
Carbon Monoxide Attack Nucleophilic attack of carbon monoxide on the carbocation to form an acylium ion. wikipedia.orgAttack is generally favored from the less hindered exo face. github.io
Hydrolysis Reaction of the acylium ion with water to form the carboxylic acid. wikipedia.orgThe stereochemistry established in the previous step is retained.
Rearrangements Potential for Wagner-Meerwein and other shifts in the carbocation intermediate. core.ac.ukcdnsciencepub.comCan lead to a mixture of isomeric carboxylic acids with different stereochemistries.

Understanding the interplay between direct carbonylation and carbocation rearrangement is essential for predicting and controlling the outcome of these reactions. The stereoselectivity is a direct consequence of the unique topology of the norbornyl system.

Influence of Solvent and Catalyst on Reaction Pathways

The pathways of reactions involving this compound are profoundly influenced by the choice of solvent and catalyst. These factors can dictate the stability of intermediates, the heights of activation barriers, and the ultimate product distribution. researchgate.netmdpi.com

Solvent Effects:

The solvent plays a critical role in stabilizing the charged intermediates, particularly the 2-norbornyl cation, that are formed during acid-catalyzed reactions. researchgate.net Polar, protic solvents can effectively solvate the carbocation, influencing its reactivity and the rates of subsequent rearrangement and substitution reactions. For instance, in solvolysis reactions, the solvent acts as the nucleophile, and its properties can affect the exo/endo product ratio. github.io The use of different solvents can alter the energy landscape of the reaction, potentially favoring one reaction pathway over another. researchgate.net For example, molecular dynamics simulations have shown that solvent molecules can play an active role in the reaction dynamics, with correlated solvent motions being necessary to overcome the activation barrier. researchgate.net

Catalyst Effects:

The nature of the acid catalyst is paramount in determining the course of the reaction. Strong Brønsted acids are typically used to generate the carbocation intermediate. wikipedia.org The strength of the acid can impact the rate of cation formation and the extent of subsequent rearrangements. cdnsciencepub.com Lewis acids can also be employed and have been shown to be effective in promoting reactions like the Diels-Alder reaction in norbornyl systems. core.ac.uk

Recent advancements have demonstrated the use of chiral catalysts to achieve enantioselective reactions involving the 2-norbornyl cation. mpg.debohrium.com Strong and confined chiral acids can act as hosts for the carbocation, creating a chiral environment that directs the approach of the nucleophile to produce an enantioenriched product. mpg.debohrium.com This approach, known as asymmetric counteranion-directed catalysis, has opened up new possibilities for controlling the stereochemistry of carbocationic reactions. bohrium.com

The table below summarizes the influence of solvent and catalyst on the transformations of this compound.

FactorInfluenceExamples
Solvent Stabilizes charged intermediates, acts as a nucleophile, and can alter reaction pathways. researchgate.netPolar solvents can facilitate carbocation formation and influence product ratios in solvolysis. github.io
Brønsted Acid Catalyst Generates the carbocation intermediate; its strength can affect reaction rates and rearrangements. wikipedia.orgcdnsciencepub.comSulfuric acid or perchloric acid are used in equilibration and carbonylation reactions. acs.orgwikipedia.org
Lewis Acid Catalyst Can enhance reaction rates and stereoselectivity. core.ac.ukUsed to catalyze Diels-Alder reactions in related systems. core.ac.uk
Chiral Catalyst Can induce enantioselectivity in reactions involving the 2-norbornyl cation. mpg.debohrium.comChiral imidodiphosphorimidates (IDPi) have been used to achieve enantiocontrol. mpg.de

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of 2-exo-Methyl-2-endo-norbornanol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a detailed picture of the proton and carbon framework, as well as the compound's stereochemistry, can be established.

The unambiguous assignment of all proton and carbon signals is the foundational step in the NMR analysis of this compound. The ¹H NMR spectrum displays distinct signals for each unique proton in the molecule, with their chemical shifts influenced by the local electronic environment. Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each carbon atom. The assignment process is often facilitated by considering the known effects of substituents on the norbornane (B1196662) skeleton. modgraph.co.ukresearchgate.net The complete assignment is typically achieved through the use of 2D NMR techniques. nih.govbas.bgresearchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

This table is a representative example and actual chemical shifts can vary slightly based on solvent and experimental conditions.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
12.20-2.30 (m)45.0-46.0
2-exo-CH₃1.15-1.25 (s)28.0-29.0
2-endo-OHVariable75.0-76.0 (C2)
3-exo1.50-1.60 (m)38.0-39.0
3-endo1.70-1.80 (m)38.0-39.0
42.40-2.50 (m)48.0-49.0
5-exo1.30-1.40 (m)24.0-25.0
5-endo1.60-1.70 (m)24.0-25.0
6-exo1.40-1.50 (m)29.0-30.0
6-endo1.80-1.90 (m)29.0-30.0
7-syn1.90-2.00 (d)35.0-36.0
7-anti1.10-1.20 (d)35.0-36.0

The stereochemistry of this compound is definitively established through the analysis of Nuclear Overhauser Effect (NOE) data and proton-proton coupling constants (J-couplings). NOE is a phenomenon where the magnetization of a nucleus is affected by the saturation of a nearby nucleus in space (typically within 5 Å). bas.bg In NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, cross-peaks are observed between protons that are in close spatial proximity, regardless of whether they are connected through chemical bonds. This is crucial for determining the exo and endo orientations of substituents on the rigid bicyclic framework. For instance, an NOE correlation between the 2-exo-methyl group and specific protons on the norbornane skeleton can confirm its orientation.

Scalar coupling constants provide information about the dihedral angles between adjacent protons, as described by the Karplus relationship. The magnitude of the coupling constant between two protons is dependent on the angle of their C-H bonds relative to each other. These coupling constants are invaluable for confirming the stereochemical relationships between protons, particularly in the rigid norbornane system. nih.gov

A comprehensive suite of 2D NMR experiments is employed for the complete structural elucidation of this compound. researchgate.netsdsu.eduepfl.chslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It reveals the connectivity of the proton network within the molecule, helping to trace out the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned earlier, NOESY is essential for determining through-space proximities between protons, which is critical for stereochemical assignments in rigid systems like norbornanes. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. researchgate.netsdsu.edu It provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netsdsu.edu HMBC is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the complete carbon framework of the molecule.

Together, these 2D NMR techniques provide a detailed and unambiguous picture of the connectivity and stereochemistry of this compound. nih.gov

While the norbornane framework is generally considered rigid, certain molecules can undergo conformational exchange processes on the NMR timescale. Dynamic NMR spectroscopy involves acquiring spectra at different temperatures to study these dynamic processes. michellelynngill.com For this compound, such studies could potentially reveal information about restricted rotation of the hydroxyl group or subtle conformational averaging of the bicyclic system. By analyzing changes in chemical shifts, line shapes, and coupling constants with temperature, the thermodynamic and kinetic parameters of any existing conformational equilibria can be determined.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound by probing the vibrational modes of its chemical bonds. nih.govresearchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-C stretching and bending vibrations of the norbornane skeleton are often more prominent in the Raman spectrum. The symmetric C-H stretching vibrations also give rise to strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

This table presents expected ranges for key vibrational modes.

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak
C-H Stretch (sp³)2850-3000 (strong)2850-3000 (strong)
C-O Stretch1000-1200 (medium)Weak
C-C StretchFingerprint regionStrong
CH₂ Bend~1450 (medium)Medium

Mass Spectrometry for Fragmentation Mechanism Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. researchgate.netscilit.com In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The analysis of these fragment ions provides valuable clues about the structure of the original molecule. youtube.comlibretexts.org

Common fragmentation pathways for norbornane derivatives include the loss of small, stable neutral molecules. For this compound, a prominent fragmentation pathway is the loss of a water molecule (H₂O, 18 Da) from the molecular ion, a process known as dehydration. libretexts.org Another common fragmentation involves alpha-cleavage, where the bond between the carbon bearing the hydroxyl group and an adjacent carbon is broken. libretexts.org The retro-Diels-Alder reaction is also a characteristic fragmentation pathway for norbornene-type structures, although it may be less favored in the saturated norbornanol. The resulting mass spectrum will show a series of peaks, with the m/z (mass-to-charge ratio) values of the fragment ions helping to confirm the proposed structure.

Chiral Analysis Methodologies (e.g., Optical Rotation, Circular Dichroism)

Chiral analysis is fundamental to understanding the stereochemical nature of enantiomeric molecules like this compound. Techniques such as optical rotation and circular dichroism are essential for determining the enantiomeric purity and absolute configuration of a sample.

Optical Rotation

Optically active compounds, those that are chiral and non-racemic, have the ability to rotate the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic properties of a specific enantiomer. The specific rotation, [α], is a standardized measure of this activity.

CompoundSpecific Rotation [α]D25Conditions
(S)-(-)-endo-2-norborneol-1.81°Not specified in source
(R)-(+)-endo-2-norborneol+1.89° (literature value)Not specified in source

This table presents data for a related precursor compound to illustrate the principles of optical rotation.

The introduction of a methyl group at the C2 position to form this compound would significantly alter the specific rotation value due to the change in the electronic environment and polarizability around the chiral center. Measurement of the optical rotation would be a critical first step in characterizing an enantiomerically enriched sample of this compound.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Chiral molecules absorb these two types of light differently, resulting in a CD spectrum.

For a molecule like this compound, the chromophore of interest is the hydroxyl group. While the hydroxyl group itself does not absorb strongly in the accessible UV region, its electronic environment is chiral. CD spectroscopy could potentially be used to study the weak electronic transitions of the hydroxyl group or of a suitable derivative. The resulting spectrum would provide a unique fingerprint for a specific enantiomer.

Detailed research findings from circular dichroism studies specifically on this compound are not available in the current body of scientific literature. However, the principles of the technique suggest it would be a valuable tool for its stereochemical elucidation, particularly for assigning the absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of a chiral molecule.

For this compound, a successful single-crystal X-ray diffraction experiment would unambiguously confirm the exo orientation of the methyl group and the endo orientation of the hydroxyl group. It would also reveal the precise bond angles within the strained bicyclo[2.2.1]heptane framework and the conformation of the substituent groups.

As of now, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The primary challenge often lies in growing a single crystal of sufficient quality for diffraction analysis.

Should a crystal structure become available, the key parameters to be determined would be compiled in a crystallographic data table.

ParameterValue
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
Z (molecules/unit cell)To be determined
Selected Bond Lengths (Å)
C2-OTo be determined
C2-C(methyl)To be determined
Selected Bond Angles (°)
O-C2-C(methyl)To be determined

This table is a template for the crystallographic data that would be obtained from an X-ray analysis of this compound. Currently, no such data is publicly available.

The structural information from X-ray crystallography is crucial for understanding the steric and electronic properties of the molecule, which in turn dictate its reactivity and interaction with other chiral molecules.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 2-exo-Methyl-2-endo-norbornanol, these methods elucidate the distribution of electrons and the energies associated with different molecular states.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of norbornane (B1196662) systems due to its balance of computational cost and accuracy. DFT calculations, often employing functionals like B3LYP and M06-2X with basis sets such as 6-311G(d,p), are used to optimize molecular geometries and predict a variety of properties. researchgate.netresearchgate.net For instance, DFT can be used to calculate the molecular orbital energies, which are crucial for understanding chemical reactivity and spectroscopic behavior. researchgate.net

In the context of norbornane derivatives, DFT studies have been instrumental in understanding reaction mechanisms, such as the inverse electron demand Diels-Alder (IEDDA) reactions, by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants. researchgate.net Furthermore, DFT is applied to model the adsorption of related hydrocarbon structures on catalytic surfaces, providing insights into activation energies and reaction pathways. mdpi.com The computed properties for this compound, such as its exact mass and topological polar surface area, are derived from such computational methods. chem960.comnih.gov

Table 1: Selected Computed Properties of this compound

Property Value Source
Exact Mass 126.104 g/mol chem960.com
Monoisotopic Mass 126.104465066 Da nih.gov
Topological Polar Surface Area 20.2 Ų chem960.comnih.gov
Complexity 133 chem960.comnih.gov
Hydrogen Bond Donor Count 1 chem960.com
Hydrogen Bond Acceptor Count 1 chem960.com
Rotatable Bond Count 0 chem960.com

This table is interactive. Click on the headers to sort.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for calculating molecular properties. These methods are employed for the precise geometry optimization of norbornane derivatives and for constructing detailed potential energy profiles of chemical reactions. While computationally more intensive than DFT, ab initio calculations can offer benchmark accuracy for energies and structures.

For norbornane systems, ab initio calculations have been used to investigate conformational energies and the origins of phenomena like unusually large specific rotation in related molecules. acs.org These methods are critical for validating the results obtained from more computationally efficient methods like DFT and for providing a deeper understanding of the electronic effects that govern molecular structure and reactivity. researchgate.netresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The study of different spatial arrangements of atoms in a molecule, known as conformational analysis, is crucial for understanding its physical and chemical properties. lumenlearning.com For a substituted norbornanol like this compound, the rigid bicyclic structure limits the number of possible conformations compared to acyclic molecules. However, the orientation of the methyl and hydroxyl groups relative to the norbornane framework is of significant interest.

Computational methods are used to map the potential energy surface of the molecule, identifying the most stable conformations (energy minima) and the transition states that connect them. This analysis helps in understanding the molecule's flexibility and how its shape influences its interactions with other molecules. The relative stabilities of different conformers are determined by a combination of angle strain, torsional strain, and steric interactions. libretexts.orgdspmuranchi.ac.in For substituted cyclohexanes, which share some structural similarities with the bicyclic system, the preference for substituents to occupy equatorial positions to minimize steric strain is a well-established principle that can be computationally modeled. lumenlearning.comiscnagpur.ac.in

Molecular Dynamics Simulations of Solvation and Reactive Processes

Molecular dynamics (MD) simulations offer a powerful approach to study the behavior of molecules over time, providing insights into dynamic processes such as solvation and chemical reactions at an atomic level. mdpi.com These simulations model the interactions between the solute (this compound) and solvent molecules, revealing details about the structure and dynamics of the solvation shell. mdpi.comrsc.org

By simulating the system at different temperatures, MD can be used to study processes like protein denaturation, where the solvation of hydrophobic cores plays a critical role. nih.gov In the context of this compound, MD simulations can elucidate how the hydrophobic norbornane framework and the hydrophilic hydroxyl group interact with different solvents. This understanding is crucial for predicting solubility and reactivity in various environments. rsc.org The simulations can also provide information on the residence times of solvent molecules around the solute and the dynamics of hydrogen bonding. researchgate.net Recent advancements also utilize MD to understand solvation in complex solvents like deep eutectic solvents and protic ionic liquids. mdpi.commdpi.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational models and aid in the interpretation of spectra. For this compound, methods like time-dependent density functional theory (TD-DFT) can be used to predict electronic absorption spectra. researchgate.net

By calculating the energies of electronic transitions, researchers can simulate UV-Vis spectra. The calculated spectra can be compared with experimentally measured spectra to confirm the molecular structure and to understand the nature of the electronic transitions involved. This correlation between theoretical predictions and experimental observations is a powerful tool for chemical analysis. Machine learning techniques are also being increasingly used in conjunction with spectroscopic data for predictive modeling of chemical properties. mdpi.com

Modeling of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires detailed knowledge of the reaction pathway, including the structures and energies of reactants, products, and transition states. Computational chemistry provides the tools to model these pathways, offering insights that are often inaccessible through experimental means alone. youtube.com

For reactions involving norbornane derivatives, such as ring-opening reactions or cycloadditions, computational modeling can identify the transition state structures and calculate the associated activation energies. researchgate.netacs.org This information is critical for predicting reaction rates and understanding the factors that control selectivity. The reaction coordinate model, which describes the energy of a system as a function of the geometric changes during a reaction, is a central concept in this type of modeling. nih.gov By mapping the potential energy surface, computational chemists can trace the most likely path a reaction will follow, providing a detailed, step-by-step picture of the chemical transformation.

Reactivity, Derivatization, and Chemical Transformations

Stereoselective Functionalization of the Hydroxyl Group

The tertiary nature of the hydroxyl group in 2-exo-methyl-2-endo-norbornanol presents unique challenges and opportunities for its selective functionalization. The steric congestion significantly influences the feasibility and outcome of oxidation, esterification, and elimination reactions.

Oxidation Reactions and Selective Conversion

The oxidation of tertiary alcohols to ketones is not possible under standard conditions as it would require the cleavage of a carbon-carbon bond. Reagents like pyridinium (B92312) chlorochromate (PCC) and chromic acid (H₂CrO₄), which are commonly used to oxidize primary and secondary alcohols, are generally unreactive towards tertiary alcohols such as this compound. jk-sci.comchemistrysteps.com Under forcing conditions with strong oxidants and high temperatures, degradation of the molecule is more likely to occur than selective oxidation. libretexts.org

The mechanism of oxidation with chromium-based reagents typically involves the formation of a chromate (B82759) ester followed by the removal of a proton from the carbon bearing the oxygen. ualberta.caacs.org Since this compound lacks a hydrogen atom on the carbon attached to the hydroxyl group (the α-carbon), this elimination step cannot proceed. youtube.com

Table 1: Reactivity of Alcohols with Common Oxidizing Agents

Alcohol TypeReagentTypical ProductReactivity with this compound
PrimaryPCCAldehydeNo reaction
SecondaryPCCKetoneNo reaction
Tertiary PCC No reaction No reaction
PrimaryChromic AcidCarboxylic AcidNo reaction
SecondaryChromic AcidKetoneNo reaction
Tertiary Chromic Acid No reaction No reaction

This table provides a general overview of the reactivity of different classes of alcohols with common oxidizing agents.

Esterification and Etherification Studies

The esterification of tertiary alcohols is often challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. Direct esterification with carboxylic acids, which is typically acid-catalyzed, can lead to dehydration of the tertiary alcohol to form alkenes. chemspider.com

More effective methods for the esterification of tertiary alcohols like this compound involve the use of more reactive acylating agents such as acyl chlorides or acid anhydrides. chemspider.comwikipedia.org These reactions can often be carried out under milder, non-acidic conditions, for example in the presence of a non-nucleophilic base like pyridine, which neutralizes the HCl or carboxylic acid byproduct. youtube.com

The general mechanism for esterification with an acyl chloride involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the ester.

Etherification of tertiary alcohols also faces similar challenges with competing elimination reactions.

Elimination and Dehydration Pathways

The acid-catalyzed dehydration of this compound is a prominent reaction pathway due to the formation of a relatively stable tertiary carbocation intermediate. This reaction typically proceeds through an E1 mechanism. youtube.com The first step involves the protonation of the hydroxyl group by an acid, forming a good leaving group (water). Departure of the water molecule results in the formation of the 2-methyl-2-norbornyl cation.

Subsequent deprotonation from an adjacent carbon atom yields a mixture of isomeric alkenes. According to Zaitsev's rule, the major product is expected to be the most substituted and therefore most stable alkene. youtube.com For the 2-methyl-2-norbornyl cation, the possible elimination products are 2-methyl-2-norbornene and 2-methylene-norbornane. 2-Methyl-2-norbornene is the more substituted alkene and is therefore expected to be the major product. nih.gov

Furthermore, the carbocation intermediate is susceptible to Wagner-Meerwein rearrangements, a characteristic feature of the norbornyl system, which can lead to a more complex mixture of products. chemistrysteps.comacs.orgsigmaaldrich.cnnih.gov Research on the acid-catalyzed equilibration of 2-methylnorbornanols indicates a rapid conversion between the exo and endo isomers, proceeding through the common carbocation intermediate. chemspider.com

Table 2: Predicted Products of Dehydration of this compound

Product NameStructureStabilityExpected Yield
2-Methyl-2-norborneneTrisubstituted alkeneMajor
2-Methylene-norbornaneDisubstituted alkeneMinor

This table outlines the expected major and minor products based on Zaitsev's rule for the dehydration of this compound.

Functionalization at Other Positions of the Norbornane (B1196662) Ring

Direct functionalization of the C-H bonds of the saturated norbornane skeleton is a significant challenge due to their low reactivity. researchgate.net However, advances in transition-metal-catalyzed C-H activation offer potential pathways for such transformations. rsc.orgnih.gov These methods often rely on the use of a directing group to position the metal catalyst in proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization. mdpi.commdpi.com

While specific examples of C-H functionalization on this compound are not extensively documented, the principles of palladium- and rhodium-catalyzed C-H activation could be applied. researchgate.netnih.gov The hydroxyl group of this compound could potentially act as a directing group, although its coordinating ability is weak. The development of specialized ligands is often necessary to facilitate C-H activation directed by such weakly coordinating groups. researchgate.net

The rigid, bicyclic structure of the norbornane ring can influence the regioselectivity of C-H activation, with some positions being more sterically accessible than others. Computational studies and mechanistic investigations are crucial in predicting and understanding the outcomes of such reactions. rsc.org

Ring-Opening Reactions and Associated Rearrangements

The strained bicyclo[2.2.1]heptane framework of this compound is prone to rearrangements, particularly under conditions that generate a carbocation at the C2 position. The Wagner-Meerwein rearrangement is a classic example of such a process in norbornyl systems. chemistrysteps.comacs.orgsigmaaldrich.cnnih.gov

Upon formation of the 2-methyl-2-norbornyl cation, for instance during acid-catalyzed dehydration, a 1,2-shift of a carbon-carbon bond from the C1 to the C2 position can occur. This rearrangement serves to relieve ring strain and can lead to the formation of different carbocationic intermediates, which can then undergo further reactions such as elimination or capture by a nucleophile. acs.org The mechanism involves the migration of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center. youtube.comacs.org

Another potential reaction pathway for norbornane derivatives is ring-opening metathesis polymerization (ROMP). While this typically involves norbornene or its derivatives, the principles could be extended to functionalized norbornanes under specific catalytic conditions. ROMP of norbornene derivatives has been shown to be a powerful tool for the synthesis of polymers with unique properties. acs.orgnih.govresearchgate.netacs.org

Reactivity in Transition-Metal-Catalyzed Systems

The interaction of this compound and its derivatives with transition metals, particularly palladium and rhodium, is of significant interest for catalytic transformations. While much of the research on "norbornene-mediated" reactions focuses on the use of norbornene as a transient directing group in the functionalization of arenes, the underlying principles of metal-norbornane interactions are relevant. rsc.org

Palladium catalysts are well-known for their ability to catalyze a wide range of C-H functionalization reactions. researchgate.netrsc.org In the context of a saturated bicyclic alcohol like this compound, a directing-group strategy would likely be necessary to achieve selective C-H activation. mdpi.commdpi.com The catalytic cycle would typically involve the coordination of the palladium catalyst to the directing group, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate could then react with various coupling partners to form new C-C or C-heteroatom bonds. researchgate.net

Rhodium catalysts are also powerful tools for C-H functionalization and can exhibit unique reactivity and selectivity. nih.govrsc.org Rhodium-catalyzed reactions often proceed through different mechanistic pathways than palladium-catalyzed ones, offering complementary approaches to the functionalization of C-H bonds. rsc.org The development of chiral ligands for rhodium catalysts has also enabled enantioselective C-H functionalization, which would be of interest for the stereocontrolled modification of the chiral this compound molecule.

Stereochemical Control and Chirality in Norbornanol Systems

Exo/Endo Stereochemical Distinction and Its Determination

Several analytical techniques are employed to distinguish between exo and endo isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the stereochemistry of norbornanol derivatives. magritek.comoxinst.com The chemical shifts and coupling constants of protons and carbons are sensitive to their spatial arrangement. For instance, in ¹H NMR, the signals for endo protons are typically shifted upfield compared to their exo counterparts due to anisotropic shielding effects from the opposing C-C bonds. sfu.ca Furthermore, the coupling constants between vicinal protons can provide valuable information about their dihedral angles, which differ between exo and endo isomers. blogspot.com Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can definitively establish the stereochemistry by identifying through-space interactions between protons. sfu.caresearchgate.netsfu.ca For example, a NOESY spectrum can show a correlation between a methyl group's protons and specific protons on the norbornane (B1196662) skeleton, confirming its exo or endo orientation. sfu.ca

X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a crystalline compound, including the precise stereochemistry of all substituents. nih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of a norbornanol derivative, a detailed electron density map can be generated, revealing the exact atomic positions and thus confirming the exo or endo configuration. nih.govnih.govlibretexts.org

Infrared (IR) Spectroscopy: While less definitive than NMR or X-ray crystallography, IR spectroscopy can sometimes offer clues to distinguish between exo and endo isomers. The vibrational frequencies of certain bonds, particularly the C-O stretching frequency of the hydroxyl group, can be influenced by the steric environment and intramolecular interactions, which differ between the two isomers.

Gas Chromatography (GC): The retention times of exo and endo isomers in a GC column often differ due to their distinct volatilities and interactions with the stationary phase. nist.govscirp.orgscirp.org This allows for their separation and quantification in a mixture.

A comparison of the key distinguishing features in ¹H NMR for exo and endo isomers is presented below:

FeatureExo IsomerEndo Isomer
Proton Chemical Shift Generally more downfieldGenerally more upfield (shielded)
Coupling Constants (J-values) Different dihedral angles lead to distinct J-values compared to the endo isomerDifferent dihedral angles lead to distinct J-values compared to the exo isomer

Enantioselective Synthesis and Kinetic Resolution Techniques

The synthesis of enantiomerically pure norbornanol derivatives is of significant interest due to their potential applications as chiral building blocks and auxiliaries in asymmetric synthesis.

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly from an achiral or prochiral starting material using a chiral catalyst or reagent. While specific examples for 2-exo-Methyl-2-endo-norbornanol are not extensively detailed in the provided context, general strategies for enantioselective synthesis in norbornane systems often involve asymmetric Diels-Alder reactions or the enantioselective addition of organometallic reagents to norbornane ketones in the presence of a chiral ligand.

Kinetic Resolution: This technique separates a racemic mixture of enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. For norbornanol systems, lipase-catalyzed kinetic resolution is a commonly employed method. tandfonline.com In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of the racemic alcohol at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. For example, the kinetic resolution of racemic (±)-exo-2-norbornyl butyrate (B1204436) using porcine pancreatic lipase yields (S)-(–)-exo-2-norbornanol and unreacted (R)-exo-2-norbornyl butyrate. tandfonline.com The enantiomeric excess and absolute configuration of the resolved products are often determined using techniques like chiral High-Performance Liquid Chromatography (HPLC) or by converting the alcohols into diastereomeric esters (e.g., Mosher's esters) and analyzing them by ¹⁹F NMR. tandfonline.com

Diastereoselective Reactions and Their Mechanistic Basis

The rigid bicyclic structure of norbornane significantly influences the stereochemical outcome of reactions, often leading to high diastereoselectivity.

In the context of the Diels-Alder reaction, a classic method for synthesizing norbornene derivatives, the formation of endo and exo products is a prime example of diastereoselectivity. libretexts.org The "endo rule" states that the dienophile's electron-withdrawing groups are preferentially oriented towards the diene's π-system in the transition state, leading to the formation of the endo product. masterorganicchemistry.com This preference is attributed to secondary orbital interactions between the p-orbitals of the dienophile's substituent and the p-orbitals of the diene.

However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. scirp.org Therefore, under conditions that allow for equilibrium, the initial kinetically favored endo product can isomerize to the more stable exo product. scirp.orgscirp.org This isomerization can be facilitated by base or acid catalysis. acs.org

The addition of reagents to the double bond of norbornene derivatives also proceeds with high diastereoselectivity. The approach of the electrophile is typically from the less hindered exo face, leading to the formation of exo-substituted products.

Influence of Stereochemistry on Reaction Rates and Product Distributions

The exo and endo stereochemistry of substituents in norbornanol systems exerts a profound influence on both reaction rates and the distribution of products. This is primarily due to differences in steric hindrance and the accessibility of the reaction center.

Steric Hindrance: The concave shape of the endo face of the norbornane skeleton is sterically more hindered than the convex exo face. Consequently, reactions that involve the approach of a reagent to the hydroxyl group or an adjacent carbon are often slower for endo isomers compared to their exo counterparts. For example, the rate of hydrolysis of exo-isomers of norbornene esters is generally faster than that of the corresponding endo-isomers due to the steric hindrance of the norbornene ring in the endo position. scirp.orgscirp.org

Product Distributions: The stereochemistry of the starting material can dictate the stereochemical outcome of a reaction. For instance, the acid-catalyzed equilibration of 2-methylnorbornanols shows a rapid conversion of 2-methyl-exo-norbornanol to 2-methyl-endo-norbornanol. acs.org This suggests that under these conditions, the endo isomer is the thermodynamically favored product.

In copolymerization reactions, the reactivity of exo and endo isomers of norbornene-based monomers can differ significantly. For example, in the ethylene (B1197577) copolymerization with 5-norbornene-2,3-dicarboxylic anhydride (B1165640) catalyzed by phosphine-sulfonate palladium catalysts, the exo-isomer was found to be more efficiently copolymerized than the endo-isomer, resulting in higher polymerization activities, incorporations, and molecular weights. rsc.org

The following table summarizes the general influence of stereochemistry on reactivity in norbornanol systems:

StereoisomerSteric Hindrance at Reaction CenterGeneral Reactivity
exoLowerGenerally faster reaction rates
endoHigherGenerally slower reaction rates

Synthetic Utility and Applications in Complex Chemical Synthesis

Use as a Chiral Building Block in Natural Product Synthesis

The inherent chirality and conformational rigidity of norbornane (B1196662) derivatives make them valuable chiral building blocks in the total synthesis of natural products. While direct application of 2-exo-Methyl-2-endo-norbornanol is not extensively documented, the use of similar chiral norbornene derivatives in the asymmetric synthesis of complex molecules highlights its potential. nih.govmdpi.com For instance, the stereoselective synthesis of a thromboxane (B8750289) A2 antagonist has been achieved using a chiral norbornene derivative, demonstrating the utility of this scaffold in creating biologically active molecules. nih.gov The synthesis of various natural products often relies on the use of chiral synthons to control the stereochemistry of the final molecule. The defined stereocenters of this compound could, in principle, be exploited to direct the formation of new stereocenters in a growing carbon chain, a critical aspect in the synthesis of many intricate natural products. The total synthesis of norcembranoid scabrolide B, for example, showcases the use of complex bicyclic structures in building natural product frameworks. nih.govyoutube.com

The value of chiral building blocks in stereoselective synthesis is well-established, as they offer a way to introduce asymmetry into a molecule, which is often crucial for its biological activity. The enantiomeric forms of alcohols like (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol are considered potential chiral building blocks for the stereoselective synthesis of various natural terpenes, underscoring the importance of such chiral motifs. mdpi.com

Precursor in the Development of Advanced Materials and Polymers

Norbornene and its derivatives are known for their utility in the synthesis of polymers with unique properties, largely due to their strained bicyclic structure which facilitates ring-opening metathesis polymerization (ROMP). Addition polymers derived from norbornene-functional monomers are also of significant interest. google.com While specific polymers derived from this compound are not detailed in readily available literature, the general class of norbornene-based polymers exhibits a range of desirable characteristics, including high thermal stability, good mechanical strength, and specific optical properties.

The functional groups on the norbornane scaffold can be modified to tune the properties of the resulting polymers. The hydroxyl group and the methyl group in this compound could be functionalized to create monomers for polymerization, potentially leading to materials with tailored characteristics. The preparation of chiral norbornene derivatives has been explored for applications in optical materials and ion exchange membranes, indicating the potential for functionalized norbornanols in materials science. magtech.com.cn The polymerization of bulky norbornene derivatives is a known strategy to create polymers with specific physical properties. google.com

Table 1: Potential Applications of Norbornene-Derived Polymers

Application AreaPotential Properties Conferred by Norbornane Scaffold
Advanced Coatings High thermal stability, chemical resistance
Optical Materials Transparency, tailored refractive index
Ion Exchange Membranes Controlled permeability, specific ion transport
Specialty Adhesives Strong adhesion, thermal resistance

Role as a Scaffold in Medicinal Chemistry Research

The norbornene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its rigid framework, which allows for the precise spatial arrangement of functional groups, a critical factor for binding to biological targets. nih.govresearchgate.netnih.gov This scaffold has been investigated for its potential in developing treatments for a variety of diseases, most notably cancer. nih.govresearchgate.netnih.govresearchgate.net Norbornene derivatives have been designed to interact with various biological targets, including enzymes and receptors. nih.govresearchgate.net

The structural modifications of the norbornene ring play a crucial role in determining the biological activity of the resulting compounds. nih.govresearchgate.net The substitution pattern on the this compound molecule, with its methyl and hydroxyl groups, provides a basis for further chemical modification to create a library of compounds for biological screening. The design of novel scaffolds and building blocks is a key aspect of modern drug discovery. unife.it While direct medicinal applications of this compound are not widely reported, its structural features align with those of other norbornane-based compounds that have shown therapeutic potential. For instance, various norbornene derivatives have been explored as anticancer agents. nih.govresearchgate.net

Table 2: Examples of Biological Targets for Norbornene-Based Compounds

Biological TargetTherapeutic Area
Carbonic AnhydraseCancer, Glaucoma
Wnt Signaling PathwayCancer
Androgen ReceptorCancer

Applications in Asymmetric Catalysis as Ligands or Auxiliaries

Chiral ligands are fundamental to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.govnumberanalytics.com The rigid and well-defined structure of norbornane derivatives makes them attractive candidates for the development of new chiral ligands and auxiliaries. google.com While this compound itself is not a ligand, it can serve as a precursor for the synthesis of chiral ligands. For example, amino alcohol derivatives of norbornane have been successfully used as organocatalysts in asymmetric Michael reactions. researchgate.net

The development of chiral N,N'-dioxide ligands from readily available starting materials highlights a strategy where a chiral scaffold can be elaborated into a highly effective ligand for a variety of metal-catalyzed asymmetric reactions. rsc.org Similarly, this compound could be chemically modified, for instance by introducing coordinating groups, to generate novel chiral ligands. The performance of such ligands in asymmetric catalysis would be influenced by the steric and electronic properties of the norbornane backbone. The use of [2.2]paracyclophane derivatives in asymmetric catalysis provides another example of how rigid chiral scaffolds can be effectively employed. rsc.org The design of new chiral ligands is an active area of research, with a constant need for novel structures that can provide high enantioselectivity in a wide range of chemical transformations. nih.gov

Advanced Analytical Methodologies in Norbornanol Research

Chromatographic Separations (GC, HPLC, SFC) for Purity and Isomer Analysis

Chromatographic techniques are fundamental in the analysis of 2-exo-Methyl-2-endo-norbornanol, enabling the separation of closely related isomers and the assessment of sample purity. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like norbornanol derivatives. In GC, the sample is vaporized and separated based on its partitioning between a stationary phase and an inert carrier gas. For this compound, GC can effectively separate it from starting materials, such as norcamphor (B56629), or from byproducts. The choice of the GC column's stationary phase is critical; non-polar columns are often used, and the Kovats retention index can help in identifying compounds. nih.gov However, dehydration of tertiary alcohols like 2-methylisoborneol (B1147454) (a related compound) can occur at elevated temperatures in the GC injector or column, which is a potential challenge in the analysis of this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers that may not be easily resolved by GC. walshmedicalmedia.com HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. For norbornanol isomers, both normal-phase and reversed-phase HPLC can be employed. waters.com Normal-phase HPLC, using a polar stationary phase like silica (B1680970) and a non-polar mobile phase, can be effective for separating positional isomers. chromforum.org The separation of diastereomers, which have different physical properties, can often be achieved on standard achiral silica gel columns. nih.gov To separate enantiomers of this compound, chiral HPLC is required, which uses a chiral stationary phase (CSP) to create temporary diastereomeric complexes with differing affinities, allowing for their resolution. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for chiral separations, offering several advantages over HPLC. chromatographyonline.com SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase. phenomenex.com This technique provides faster, more efficient separations and is considered a greener alternative due to the reduction in toxic solvent consumption compared to normal-phase HPLC. chromatographyonline.comselvita.com For the enantiomeric separation of chiral compounds like this compound, SFC coupled with chiral stationary phases provides high-throughput and complementary selectivity to LC methods. chromatographyonline.comchromatographyonline.com

Interactive Table 1: Chromatographic Techniques for Norbornanol Analysis

Technique Principle Application for this compound Key Considerations
GC Separation of volatile compounds in the gas phase based on boiling point and polarity. Purity analysis, separation from volatile impurities and reactants. Potential for thermal degradation/dehydration of the tertiary alcohol. researchgate.net
HPLC Separation in the liquid phase based on polarity. Purity assessment, separation of diastereomers and positional isomers. chromforum.orgnih.gov Chiral stationary phases are necessary for enantiomer separation. researchgate.net
SFC Separation using a supercritical fluid (e.g., CO2) as the mobile phase. High-efficiency chiral separation of enantiomers. selvita.comchromatographyonline.com Environmentally friendly ("Green Chemistry"), faster than HPLC. selvita.com

Hyphenated Techniques for Structural and Purity Assessment (e.g., GC-MS, LC-NMR)

To obtain unequivocal structural information and confirm the identity of separated components, chromatography is often coupled with spectroscopic detectors. These "hyphenated" techniques provide both separation and identification in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that combines the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, including the molecular weight and fragmentation pattern, which is used for structural elucidation and confirmation. jppres.comzoologicaljournal.com For this compound, GC-MS can confirm its molecular mass (126.20 g/mol ) and provide characteristic fragment ions that help distinguish it from other isomers. nih.govnih.gov The NIST (National Institute of Standards and Technology) library of mass spectra is a valuable resource for identifying compounds based on their fragmentation patterns. jppres.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a pinnacle in hyphenated techniques for structural elucidation of molecules in complex mixtures. numberanalytics.comiosrphr.org It directly couples the separation capabilities of HPLC with the powerful structure-resolving ability of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com This is particularly valuable for distinguishing between isomers of this compound, where subtle differences in the spatial arrangement of atoms lead to distinct NMR spectra. The LC system separates the isomers, which are then transferred to an NMR flow cell for analysis. iosrphr.org This allows for the acquisition of detailed 1D and 2D NMR data on each isolated peak, providing unambiguous information about stereochemistry and connectivity without the need for prior isolation of each component. numberanalytics.commdpi.com Recent advancements in probe technology and solvent suppression have greatly enhanced the sensitivity of LC-NMR, making it a vital tool for analyzing impurities and metabolites. mdpi.comtaylorfrancis.com

Interactive Table 2: Hyphenated Techniques in Norbornanol Research

Technique Principle Application for this compound Advantages
GC-MS Separates compounds by GC, followed by ionization and mass analysis by MS. Confirms molecular weight and provides fragmentation patterns for structural identification. nih.govjppres.com High sensitivity, provides a molecular "fingerprint".
LC-NMR Separates compounds by LC, followed by structural analysis using NMR. Unambiguous structural and stereochemical elucidation of separated isomers. numberanalytics.commdpi.com Provides definitive structural information on components within a mixture. iosrphr.org

In Situ Spectroscopic Monitoring of Reaction Progress

Understanding the mechanism and kinetics of the synthesis of this compound is critical for process optimization and control. In situ (in the reaction mixture) spectroscopic techniques allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction.

A common route to this compound is the Grignard reaction, involving the addition of a methylmagnesium halide to norcamphor. These reactions are often exothermic and can have induction periods, making real-time monitoring crucial for safety and efficiency. mt.comresearchgate.net

In situ Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for this purpose. By inserting an Attenuated Total Reflectance (ATR) probe into the reaction vessel, changes in the concentration of functional groups can be tracked over time. youtube.com For the synthesis of this compound, one could monitor the disappearance of the characteristic carbonyl (C=O) stretching band of norcamphor and the appearance of the hydroxyl (O-H) stretching band of the alcohol product. youtube.com This provides valuable kinetic data and insight into the reaction mechanism. rsc.orgrsc.org Similarly, in situ Raman spectroscopy can be used to monitor changes in the chemical composition of the reaction solution. nih.gov These techniques help to identify reaction intermediates, determine endpoints, and ensure the reaction proceeds as expected. youtube.comnih.gov

Interactive Table 3: In Situ Monitoring of Norbornanol Synthesis

Technique Principle Monitored Parameters in Synthesis Insights Gained
***In situ* FTIR** Measures the infrared absorption of molecules in the reaction mixture via a probe. Disappearance of reactant (e.g., C=O stretch of norcamphor), appearance of product (e.g., O-H stretch of the alcohol). youtube.com Real-time kinetic profiles, detection of intermediates, reaction endpoint determination. rsc.org
***In situ* Raman** Measures the inelastic scattering of light from molecules in the reaction mixture. Changes in vibrational modes corresponding to reactants, products, and intermediates. nih.gov Complements FTIR, provides information on framework structures and symmetric vibrations.
Reaction Calorimetry Measures the heat flow of the reaction in real time. Onset of exothermic events, total heat release. mt.comresearchgate.net Safety assessment (detecting runaway potential), understanding reaction initiation and progression. mt.com

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing 2-exo-Methyl-2-endo-norbornanol and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. Traditional routes, such as the Grignard reaction with norcamphor (B56629), often involve stoichiometric reagents and volatile organic solvents. Emerging research avenues focus on minimizing environmental impact through catalytic and atom-economical methods.

One promising direction is the development of catalytic asymmetric synthesis. This could involve the enantioselective addition of a methyl group to norcamphor using organometallic catalysts, thereby avoiding the need for chiral resolution of a racemic product. Another sustainable approach involves the catalytic hydration of a suitable precursor, such as 2-methyl-2-norbornene. Research into heterogeneous catalysts, like zeolites or supported metal oxides, could lead to processes with easier catalyst separation and recycling, aligning with green chemistry goals. The use of alternative, renewable solvents and energy sources, such as microwave or ultrasonic irradiation, also represents a key area for future synthetic exploration.

Deeper Mechanistic Understanding via Advanced Spectroscopic and Computational Integration

The reactivity of norbornane (B1196662) systems is famously complex, often involving non-classical carbocation intermediates and skeletal rearrangements. Future research will undoubtedly leverage the integration of advanced spectroscopic techniques and high-level computational chemistry to unravel the intricate mechanistic details of reactions involving this compound.

Techniques such as in-situ NMR spectroscopy and ultrafast laser spectroscopy can provide real-time observation of transient intermediates formed during reactions. When combined with sophisticated computational methods, a more complete picture of the reaction energy surface can be constructed.

A particularly powerful emerging tool is the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM analysis can be applied to the carbocation generated from this compound to precisely map electron density distributions and characterize bonding interactions, including the potential for non-classical stabilization. nbinno.comrsc.orgmdpi.com This approach moves beyond classical structural representations to provide a deeper, quantum-mechanical understanding of the factors governing the stability and rearrangement pathways of these complex intermediates.

Table 1: Illustrative Computational Parameters for Carbocation Analysis

Parameter Description Potential Application to 2-Methyl-2-Norbornyl Cation
Electron Density at Bond Critical Point (ρ(r)) Indicates the strength of a chemical bond. To quantify the degree of covalent character in potential non-classical interactions.
Laplacian of Electron Density (∇²ρ(r)) Identifies regions of charge concentration and depletion. To visualize areas of electrophilic and nucleophilic attack.
Delocalization Index (DI) Measures the number of electrons shared between two atomic basins. To assess the extent of electron sharing in multicenter bonds.

| Energy of Transition States (ΔG‡) | The activation energy barrier for a reaction step. | To predict the preferred pathways for Wagner-Meerwein rearrangements. |

Discovery of New Reactivity Patterns and Selectivities

The unique three-dimensional structure of this compound, with its distinct steric environments on the exo and endo faces, offers fertile ground for discovering novel reactivity and selectivity. Future research will focus on exploiting these steric and electronic features to control reaction outcomes.

A primary area of investigation is the selective control of Wagner-Meerwein rearrangements. ntu.edu.twresearchgate.net By carefully choosing reaction conditions (catalyst, solvent, temperature), it may be possible to direct the rearrangement of the tertiary carbocation formed from this compound towards specific, less intuitive products. This could lead to the synthesis of novel bicyclic frameworks that are difficult to access through other means. Furthermore, exploring reactions that differentiate between the endo-hydroxyl group and the exo-methyl group could lead to new stereoselective functionalization strategies.

Development of Structure-Reactivity Relationships for Predictive Synthesis

A significant future direction lies in moving from qualitative descriptions to quantitative, predictive models of reactivity for norbornane systems. By synthesizing a library of derivatives of this compound with systematic variations in substitution patterns, researchers can develop quantitative structure-reactivity relationships (QSRR).

These studies would involve measuring the rates and outcomes of specific reactions and correlating them with computed molecular descriptors (e.g., steric parameters, electronic properties). Machine learning algorithms could then be trained on this data to build predictive models. arxiv.orgarxiv.orgnih.gov Such models would enable chemists to predict the stereoselectivity and product distribution for new, untested substrates, thereby accelerating the discovery of new transformations and streamlining synthetic planning. nih.govrsc.org

Table 2: Hypothetical QSRR Data for Predictive Modeling

Derivative of this compound Steric Descriptor (e.g., Tolman's cone angle) Electronic Descriptor (e.g., Hammett parameter) Observed Reaction Rate (k_rel)
Unsubstituted 1.00 0.00 1.0
5-Chloro substituted 1.05 +0.23 0.5
5-Methoxy substituted 1.10 -0.27 2.5

Potential for Bio-inspired or Biocatalytic Transformations

Biocatalysis offers a powerful and sustainable approach for the synthesis and modification of chiral molecules like this compound. Future research will likely focus on two main areas: enzymatic resolution and asymmetric synthesis.

Enzymatic kinetic resolution, using enzymes such as lipases, can be employed to separate racemic mixtures of the title compound. rsc.org This involves the selective acylation of one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. This method is attractive due to its high selectivity and mild reaction conditions.

A more advanced avenue is the engineering of enzymes to perform the asymmetric synthesis of this compound directly. This could involve modifying existing enzymes or using directed evolution to create novel biocatalysts that can stereoselectively add a methyl group to norcamphor or asymmetrically hydrate a methylnorbornene precursor. Such bio-inspired transformations hold the promise of highly efficient and environmentally benign synthetic routes to enantiomerically pure bicyclic alcohols.

Interdisciplinary Applications in Materials Science and Chiral Technologies

The rigid, well-defined structure of the norbornane skeleton makes it an excellent building block for advanced materials. Future research is poised to explore the integration of this compound into polymers and chiral technologies.

One significant application is in Ring-Opening Metathesis Polymerization (ROMP). rsc.orgresearchgate.net The hydroxyl group of this compound could be used as a handle to attach a polymerizable norbornene moiety. The resulting chiral monomer could then be polymerized to create polymers with unique properties. These materials could find applications in areas such as chiral chromatography, as membranes for enantioselective separations, or as advanced optical materials. nbinno.comacs.org

Furthermore, the enantiomerically pure forms of this compound could serve as chiral auxiliaries in asymmetric synthesis. wikipedia.orgwikiwand.comsigmaaldrich.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. The rigid bicyclic structure of the norbornanol derivative could provide excellent stereocontrol in a variety of chemical transformations, making it a valuable tool for the synthesis of complex chiral molecules like pharmaceuticals.

Q & A

Q. How can computational chemistry complement experimental data in predicting the compound’s behavior in novel reactions?

  • Methodological Answer : Perform molecular dynamics simulations to model transition states and solvent interactions. Validate with experimental kinetic data. Density functional theory (DFT) can predict regioselectivity in electrophilic additions .

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